molecular formula C14H26N2O4 B13324826 Di-tert-butyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate

Di-tert-butyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B13324826
M. Wt: 286.37 g/mol
InChI Key: KQZUBILBAGXYBO-NXEZZACHSA-N
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Description

Di-tert-butyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate is an organic compound with significant applications in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two tert-butyl ester groups and an amino group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate typically involves the protection of the amino group and the carboxyl groups using tert-butyl esters. One common method is the reaction of (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Di-tert-butyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
  • Di-tert-butyl (2R,4R)-4-fluoropyrrolidine-1,2-dicarboxylate

Uniqueness

Di-tert-butyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its hydroxyl and fluorine analogs. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

ditert-butyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-7-9(15)8-16(10)12(18)20-14(4,5)6/h9-10H,7-8,15H2,1-6H3/t9-,10-/m1/s1

InChI Key

KQZUBILBAGXYBO-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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